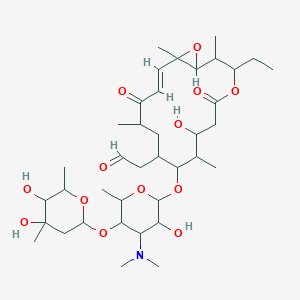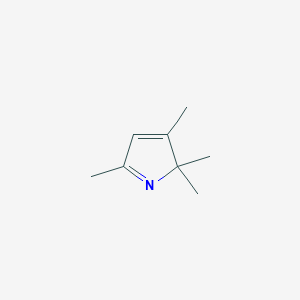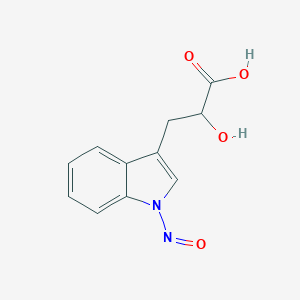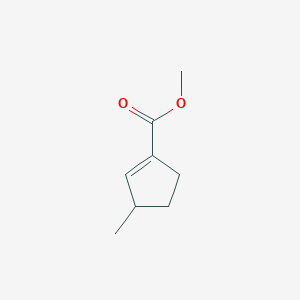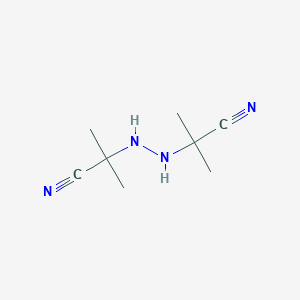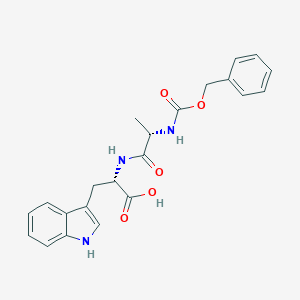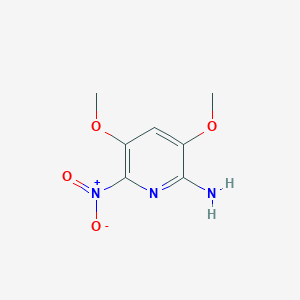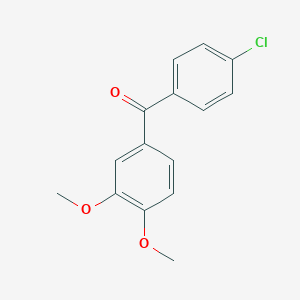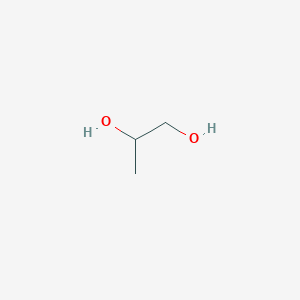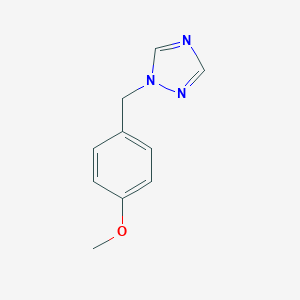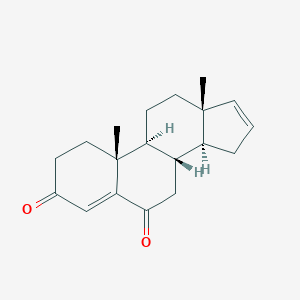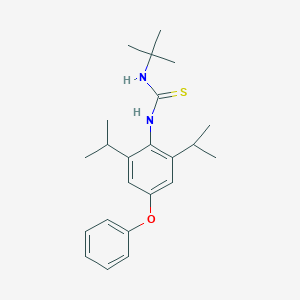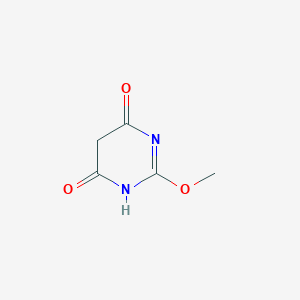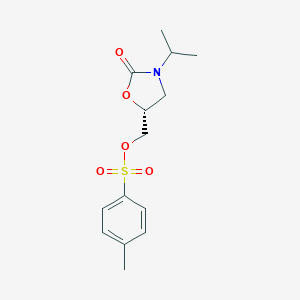
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one, also known as ITOM, is a chemical compound that has gained significant attention in the field of scientific research in recent years. ITOM is a white crystalline solid that is soluble in water and organic solvents and has a molecular formula of C15H21NO5S.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one involves the formation of a complex between the catalyst and the substrate, which results in the activation of the substrate and the subsequent formation of the desired product. The chiral nature of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one allows for the enantioselective synthesis of the product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a safe and viable option for use in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one as a chiral auxiliary in organic synthesis offers several advantages, including high enantioselectivity, low cost, and ease of use. However, its use is limited to certain types of reactions and substrates, and its efficiency may vary depending on the specific reaction conditions.
Zukünftige Richtungen
Further research is needed to explore the potential applications of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, efforts should be made to optimize the synthesis process and develop new derivatives of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one with improved properties and efficiency.
Synthesemethoden
The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be achieved through a multi-step process, which involves the reaction of 4-toluenesulfonyloxymethyl-2-oxazolidinone with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one has been extensively studied for its potential use as a chiral auxiliary in organic synthesis. It has been found to be an efficient catalyst in the enantioselective synthesis of various compounds, including amino acids, peptides, and natural products.
Eigenschaften
CAS-Nummer |
115744-13-3 |
|---|---|
Produktname |
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one |
Molekularformel |
C14H19NO5S |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
VSBCXARDKFKTHY-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Synonyme |
3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one ITSOMO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



